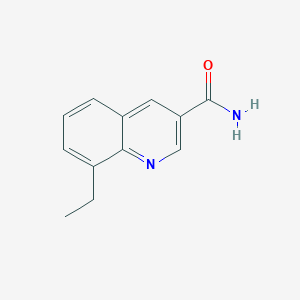

8-Ethylquinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

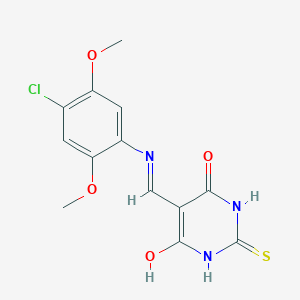

8-Ethylquinoline-3-carboxamide is a small molecule with the CAS Number: 71083-37-9 and a molecular weight of 200.24 . Its linear formula is C12H12N2O .

Synthesis Analysis

The synthesis of quinoline derivatives like 8-Ethylquinoline-3-carboxamide often involves α,β-unsaturated aldehydes . A variety of synthesis protocols have been reported, including the Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . More recent protocols involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 8-Ethylquinoline-3-carboxamide consists of a quinoline core with an ethyl group at the 8-position and a carboxamide group at the 3-position .作用機序

Target of Action

8-Ethylquinoline-3-carboxamide is a quinoline-3-carboxamide derivative . Quinoline-3-carboxamides, such as tasquinimod and laquinimod, have been studied for their anti-angiogenic and anti-inflammatory properties . They primarily target protein kinases (PKs), which are the main regulators of cell survival and proliferation .

Mode of Action

Similar compounds like tasquinimod and laquinimod have been shown to interact with their targets, leading to changes in cellular functions . For instance, laquinimod activates natural killer (NK) cells via the aryl hydrocarbon receptor and increases their DNAM-1 cell surface expression . This activation improves the cytotoxicity of NK cells against cancer cells and augments their immunoregulatory functions .

Biochemical Pathways

Quinoline-3-carboxamide derivatives have been reported to inhibit the atm kinase, a key mediator of the dna damage response (ddr) pathway . This inhibition can lead to downstream effects such as reduced cell proliferation and increased apoptosis .

Pharmacokinetics

In silico assessment of adme properties for similar compounds like laquinimod suggests that they are orally bioavailable without blood-brain barrier penetration .

Result of Action

Similar compounds have shown promising anti-proliferative activities against various cancer cell lines . They induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by the cellular environment, including the presence of other immune cells .

将来の方向性

While specific future directions for 8-Ethylquinoline-3-carboxamide were not found in the search results, there is a general interest in the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods . Additionally, the potential of quinoline-3-carboxamides in suppressing certain diseases suggests a promising direction for future research .

特性

IUPAC Name |

8-ethylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-8-4-3-5-9-6-10(12(13)15)7-14-11(8)9/h3-7H,2H2,1H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMDUEBQHAONRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=CN=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethylquinoline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-nitrobenzenecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2789028.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2789031.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2789036.png)

![N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2789037.png)

![3-[2-(5-Bromo-6-chloropyridine-3-sulfonamido)phenoxy]propanamide](/img/structure/B2789041.png)

![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2789043.png)

![2-(ethylthio)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2789047.png)

![5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole](/img/structure/B2789048.png)

![3-[(1-Cyclohexyl-1h-tetraazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2789049.png)